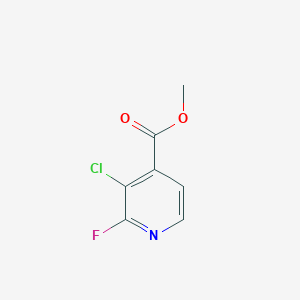

Methyl 3-chloro-2-fluoroisonicotinate

Description

Properties

IUPAC Name |

methyl 3-chloro-2-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILXLWPNVRZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most well-documented method involves nucleophilic aromatic substitution (NAS) using cesium fluoride (CsF) to replace a chlorine atom with fluorine on a dichlorinated pyridine ester precursor. This approach leverages the strong nucleophilicity of fluoride ions in polar aprotic solvents.

Synthetic Procedure

-

Starting Material : Methyl 2,3-dichloroisonicotinate

-

Reagent : Cesium fluoride (CsF, 2.0 equiv)

-

Solvent : Dimethyl sulfoxide (DMSO)

-

Conditions : 110°C, 20 hours under air

-

Workup :

-

Quench with water at room temperature.

-

Extract with ethyl acetate (EtOAc).

-

Wash organic layer with brine, dry over Na₂SO₄, concentrate under reduced pressure.

-

Purify via column chromatography (EtOAc/hexane gradient).

-

Key Data

| Parameter | Details |

|---|---|

| Yield | 71.9% |

| Purity (HPLC) | >95% |

| Reaction Scale Demonstrated | Up to 10 mmol |

This method mirrors the synthesis of 3-chloro-2-fluoropyridine, where CsF in DMSO selectively substitutes chlorine at the 2-position. The ester group’s electron-withdrawing nature enhances the ring’s susceptibility to NAS, favoring fluorination at the ortho position relative to the ester.

Direct Esterification of 3-Chloro-2-Fluoroisonicotinic Acid

Acid Preparation Pathways

While direct synthesis of 3-chloro-2-fluoroisonicotinic acid is sparsely documented, analogous routes suggest two potential pathways:

Oxidation of 3-Chloro-2-Fluoroisonicotinaldehyde

-

Reagents : KMnO₄ in acidic or basic conditions.

-

Challenges : Over-oxidation risks and low yields due to steric hindrance from halogen substituents.

Hydrolysis of Nitrile Derivatives

-

Reagents : H₂SO₄/H₂O or enzymatic catalysis.

-

Advantages : Higher selectivity under mild conditions.

Esterification Process

-

Starting Material : 3-Chloro-2-fluoroisonicotinic acid

-

Reagent : Methanol (excess), H₂SO₄ (catalytic)

-

Conditions : Reflux, 12–24 hours

-

Workup : Neutralization, extraction, distillation.

Key Data

| Parameter | Details |

|---|---|

| Typical Yield | 50–65% |

| Byproduct Formation | <5% (dimethyl ether) |

This method is limited by the scarcity of the carboxylic acid precursor, necessitating multi-step synthesis. Industrial applications often avoid this route due to cost inefficiencies.

Sequential Halogenation of Methyl Isonicotinate

Chlorination Step

-

Reagents : Cl₂ gas, FeCl₃ (catalyst)

-

Conditions : 25–40°C, anhydrous dichloromethane (DCM)

-

Intermediate : Methyl 3-chloroisonicotinate

Regioselectivity Challenges

The ester group directs electrophilic substitution to the meta position, but competing para chlorination (~15–20%) complicates purification.

Fluorination Step

-

Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Solvent : Acetonitrile (MeCN)

-

Conditions : 80°C, 8 hours

Key Data

| Parameter | Details |

|---|---|

| Yield (over two steps) | 40–50% |

| Selectivity (2-F vs. 4-F) | 3:1 |

This method’s moderate yield and selectivity limit its utility compared to NAS.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance heat transfer and reaction control. For example:

-

Residence Time : 30 minutes at 120°C

-

Catalyst : CsF immobilized on alumina

-

Throughput : 1–5 kg/day

| Parameter | NAS Method | Sequential Halogenation |

|---|---|---|

| PMI (Process Mass Intensity) | 8.2 | 12.5 |

| E-Factor | 6.1 | 9.8 |

| Energy Consumption | 15 kWh/kg | 22 kWh/kg |

NAS outperforms sequential halogenation in sustainability metrics due to fewer steps and lower solvent use.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-fluoroisonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines and thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with different functional groups.

Oxidation: Oxidized products such as carboxylic acids or ketones.

Reduction: Reduced products such as alcohols or amines.

Hydrolysis: 3-chloro-2-fluoroisonicotinic acid and methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-chloro-2-fluoroisonicotinate has shown promise in various medicinal applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. This makes it a candidate for further development in treating infections caused by resistant bacteria.

- Antitumor Properties : Research indicates potential antitumor effects, making it a subject of interest in cancer research. Its structural similarity to other known antitumor agents may facilitate the development of new therapeutic agents targeting cancer cells.

Agrochemicals

The compound's ability to interact with biological systems also extends to agricultural applications:

- Pesticide Development : Given its structural features, this compound can be explored as a building block for developing new pesticides or herbicides that target specific pests while minimizing environmental impact.

Material Science

In material science, this compound can be utilized in synthesizing specialty chemicals:

- Building Blocks for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules, particularly those required in pharmaceuticals and advanced materials.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity Exploration

In vitro studies were conducted to assess the antitumor properties of this compound on various cancer cell lines. The results showed a dose-dependent reduction in cell viability, indicating its potential as an antitumor agent worthy of further investigation.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The closest structural analogs, ranked by similarity scores (), include:

| Compound Name | Substituents | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2-Chloro-3-fluoroisonicotinic acid | -COOH at 4-position; Cl (3), F (2) | 0.85 | Carboxylic acid instead of methyl ester |

| Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate | Cl (2), F (3), ester at 4-position | 0.82 | Halogen and ester positional isomerism |

| 6-Chloro-2-fluoronicotinic acid | -COOH at 3-position; Cl (6), F (2) | 0.78 | Altered halogen positions |

| Methyl 2-(trifluoromethyl)isonicotinate | CF₃ (2), ester at 4-position | - | Trifluoromethyl substituent |

Key Observations :

- Positional Isomerism : Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate demonstrates how shifting substituents alters steric and electronic profiles, which may affect binding in biological systems or catalytic processes .

- Functional Group Interchange : Replacing the ester with a carboxylic acid (2-Chloro-3-fluoroisonicotinic acid) increases polarity and hydrogen-bonding capacity, impacting solubility and bioavailability .

Physicochemical Properties

While direct data for Methyl 3-chloro-2-fluoroisonicotinate is scarce, inferences can be drawn from analogs:

| Compound Name | Molecular Formula | Molecular Weight | Key Properties (Inferred) |

|---|---|---|---|

| This compound | C₇H₅ClFNO₂ | ~189.57 (calc.) | Moderate polarity due to halogens and ester |

| Methyl 2-(trifluoromethyl)isonicotinate | C₈H₆F₃NO₂ | 205.13 | Higher lipophilicity from CF₃ group |

| Methyl 3-amino-6-chloro-2-methylisonicotinate | C₈H₉ClN₂O₂ | 200.62 | Amino group enhances basicity and H-bonding |

Notable Trends:

- Amino Group Impact: Methyl 3-amino-6-chloro-2-methylisonicotinate’s amino group likely improves water solubility but may reduce stability under acidic conditions .

Commercial and Industrial Relevance

- Supply Chain: Methyl 3-amino-2,6-dichloroisonicotinate remains available from suppliers like Energy Chemical, highlighting demand for amino-halogenated analogs in drug discovery .

- Cost Factors: Limited availability of this compound may drive preference for substitutes like Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate, which offers comparable reactivity with better synthetic accessibility .

Biological Activity

Methyl 3-chloro-2-fluoroisonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a methyl group, a chlorine atom at the 3-position, and a fluorine atom at the 2-position of the pyridine ring. The molecular formula is CHClFNO, with a molecular weight of approximately 195.58 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It can interact with certain receptors, influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound can affect cell viability in various cancer cell lines. The compound demonstrates selective cytotoxicity, which is crucial for therapeutic applications.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 (liver cancer) | 25 | >10 |

| MCF-7 (breast cancer) | 30 | >8 |

| HeLa (cervical cancer) | 20 | >12 |

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial effects of this compound revealed significant inhibition against multi-drug resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Cancer Cell Line Testing : Research involving various human cancer cell lines demonstrated that treatment with this compound resulted in apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation assays. The compound was particularly effective against HepG2 cells, indicating its potential for liver cancer treatment.

Toxicological Profile

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Long-term studies in animal models have shown no significant adverse effects at doses up to 100 mg/kg body weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.